Bis(trimethylstannyl)acetylene

Polyyne synthesis Stille cross-coupling Linear carbon chains

Achieve 85% yield in Pd‑catalyzed polyyne construction with this symmetrical, air‑sensitive C2 building block. Its crystalline form (mp 59–61 °C) enables gravimetric dispensing and automated solid‑handling, overcoming the handling risks of liquid organotin analogs. For chemoselective stepwise functionalization, convert to the dicobalt hexacarbonyl complex to ensure strict monodestannylation—uncomplexed reagent gives non‑selective mixtures. This trimethyl derivative also undergoes mild cis‑addition of trialkylboranes, unlocking vinylstannane intermediates inaccessible with bulkier analogs.

Molecular Formula C8H18Sn2
Molecular Weight 351.6 g/mol
CAS No. 2117-50-2
Cat. No. B1580836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylstannyl)acetylene
CAS2117-50-2
Molecular FormulaC8H18Sn2
Molecular Weight351.6 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C#C[Sn](C)(C)C
InChIInChI=1S/C2.6CH3.2Sn/c1-2;;;;;;;;/h;6*1H3;;
InChIKeyCDIFRACRLLNHOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trimethylstannyl)acetylene (CAS 2117-50-2) Product-Specific Evidence Guide: Differentiated Performance in Cross-Coupling and Organometallic Synthesis


Bis(trimethylstannyl)acetylene (CAS 2117-50-2; Me₃SnC≡CSnMe₃), a symmetrical diorganotin acetylene derivative, functions as a C₂-synthon and sp-carbon nucleophile equivalent in palladium-catalyzed Stille cross-coupling reactions. It appears as a white to off-white crystalline powder with a melting point of 59–61 °C, exhibiting distinct physical handling characteristics compared to liquid organotin analogs [1]. Its primary synthetic utility lies in constructing extended linear carbon chains and polyynes through homogeneous palladium catalysis, delivering an 85% yield of polyyne resin under defined conditions [2].

Bis(trimethylstannyl)acetylene (CAS 2117-50-2) Selection Rationale: Why Analogs Fail as Drop-In Replacements


Substituting bis(trimethylstannyl)acetylene with bis(tributylstannyl)acetylene (CAS 994-71-8) or alternative organotin acetylene reagents without experimental validation introduces quantifiable risks to reaction selectivity, physical process compatibility, and hazard management. Uncomplexed bis(trimethylstannyl)acetylene undergoes destannylation with aryl iodides to produce a mixture of mono- and disubstitution products along with polymerized material, whereas its dicobalt hexacarbonyl complex exhibits strictly selective monodestannylation—demonstrating that reaction outcome is exquisitely sensitive to the precise tin reagent form [1]. Furthermore, the trimethyl derivative exists as a crystalline solid (mp 59–61 °C) versus the liquid state of the tributyl analog, creating fundamentally different handling and formulation requirements. Toxicity classification also differs materially, with the trimethyl compound carrying GHS Category 1 acute toxicity (H300+H310+H330) compared to the tributyl analog's Category 3 oral toxicity (H301), impacting safety infrastructure and waste handling protocols [2].

Bis(trimethylstannyl)acetylene (CAS 2117-50-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Polyyne Resin Formation Yield: Bis(trimethylstannyl)acetylene vs. Phenyl-Trimethylstannyl Acetylene in Pd-Catalyzed Dimerization

In a homogeneous palladium-catalyzed coupling system designed for sp–sp carbon–carbon bond formation, bis(trimethylstannyl)acetylene delivered an 85% yield of polyyne resin. Under identical catalytic conditions, the comparator substrate—an acetylene substituted with a phenyl group on one terminus and a trimethyltin group on the other—produced diphenylbutadiyne in 95% yield [1]. This 10-percentage-point differential reflects the distinct polymerization behavior of the symmetrical bis-stannylated scaffold versus the asymmetrical mono-stannylated analog, directly influencing product distribution and molecular weight outcomes.

Polyyne synthesis Stille cross-coupling Linear carbon chains

Physical State and Handling Differentiation: Solid Bis(trimethylstannyl)acetylene vs. Liquid Bis(tributylstannyl)acetylene

Bis(trimethylstannyl)acetylene is a white to off-white crystalline powder with a melting point of 59–61 °C, enabling gravimetric dispensing and solid-phase storage [1]. In contrast, bis(tributylstannyl)acetylene (CAS 994-71-8) exists as a pale yellow liquid at room temperature with a density of 1.147 g/mL at 25 °C and a refractive index range of 1.4920–1.4960, necessitating volumetric handling and liquid-transfer protocols [2]. This fundamental phase difference precludes direct substitution in automated solid-dispensing workflows or reactions sensitive to residual solvent carryover from liquid reagents.

Reagent handling Physical property differentiation Formulation compatibility

Acute Toxicity Classification: Trimethylstannyl Acetylene vs. Tributylstannyl Acetylene Hazard Profile

GHS hazard classification reveals a substantial safety differentiation: bis(trimethylstannyl)acetylene carries Acute Toxicity Category 1 for oral, dermal, and inhalation routes (H300+H310+H330) and is transported under UN 2926 (6.1/4.1) Packaging Group II [1]. In contrast, bis(tributylstannyl)acetylene is classified as Acute Toxicity Category 3 for oral exposure (H301) with Category 4 dermal hazard (H312) and is shipped under UN 2788 Packaging Group III [2]. The difference between Category 1 and Category 3 acute oral toxicity represents an approximate two-order-of-magnitude increase in hazard severity, mandating distinct personal protective equipment (PPE) requirements, ventilation controls, and waste disposal protocols.

Organotin toxicology Laboratory safety GHS classification

Destannylation Selectivity: Uncomplexed vs. Dicobalt Hexacarbonyl-Complexed Bis(trimethylstannyl)acetylene

Direct cross-coupling of uncomplexed bis(trimethylstannyl)acetylene with aryl iodides proceeds with poor selectivity, yielding a mixture of mono- and disubstitution products accompanied by polymeric material. In contrast, destannylation of the corresponding dicobalt hexacarbonyl complex—bis(trimethylstannyl)acetylene-Co₂(CO)₆—with the same aryl iodide proceeds selectively as a monodestannylation reaction [1]. This selectivity differential demonstrates that the native reagent, without cobalt coordination, lacks the chemoselectivity required for controlled stepwise functionalization of the acetylene core.

Chemoselectivity Organometallic complexes Destannylation

Cis-Addition of Trialkylboranes: Synthetic Potential of Bis(trimethylstannyl)acetylene-Derived Vinylstannanes

Bis(trimethylstannyl)acetylene undergoes cis-addition of trialkylboranes at room temperature to yield organoboration products with high synthetic potential [1]. This reactivity is not documented as a general class property for bis(tributylstannyl)acetylene or other organotin acetylenes, suggesting that the trimethylstannyl substitution pattern uniquely facilitates this room-temperature cis-addition manifold, likely due to reduced steric hindrance relative to bulkier trialkylstannyl groups.

Organoboration Vinylstannane synthesis Regioselective addition

Bis(trimethylstannyl)acetylene (CAS 2117-50-2) Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Extended Linear Carbon Chains (Polyynes) via Homogeneous Pd Catalysis

Bis(trimethylstannyl)acetylene serves as the C₂ building block in palladium-catalyzed sp–sp carbon–carbon bond-forming reactions to construct extended polyyne architectures. The reagent produces polyyne resin in 85% yield under homogeneous conditions employing a Pd(II) precatalyst reduced to Pd(0) in situ with (E)-diiodoethene as the terminal oxidant [1]. This application is supported by direct experimental yield data and is not achievable with mono-stannylated acetylenes, which instead furnish discrete dimeric products.

Precursor for Dicobalt Hexacarbonyl Complexes Enabling Selective Monodestannylation

For chemoselective stepwise functionalization of the acetylene unit, bis(trimethylstannyl)acetylene must first be converted to its dicobalt hexacarbonyl complex—bis(trimethylstannyl)acetylene-Co₂(CO)₆—which undergoes selective monodestannylation with aryl iodides, whereas uncomplexed reagent yields non-selective product mixtures and polymeric byproducts [1]. This application scenario is uniquely suited to bis(trimethylstannyl)acetylene due to the documented selectivity differential.

Solid-Phase Reagent for Automated Synthesis and Strictly Anhydrous Workflows

The crystalline solid physical form (mp 59–61 °C) of bis(trimethylstannyl)acetylene enables gravimetric dispensing and compatibility with automated solid-handling synthesis platforms, distinguishing it from liquid organotin acetylene analogs such as bis(tributylstannyl)acetylene [1]. This application scenario is particularly relevant for moisture-sensitive reactions where liquid reagent introduction would compromise anhydrous conditions.

Room-Temperature Organoboration for Vinylstannane Intermediate Generation

Bis(trimethylstannyl)acetylene undergoes cis-addition of trialkylboranes at room temperature to afford organoboration products with high synthetic potential [1]. This mild-condition transformation provides access to functionalized vinylstannane intermediates suitable for subsequent Stille cross-coupling, a reactivity profile not documented for bulkier organotin acetylene analogs.

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